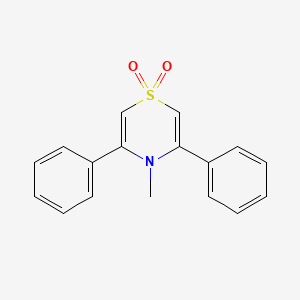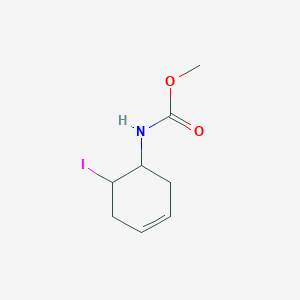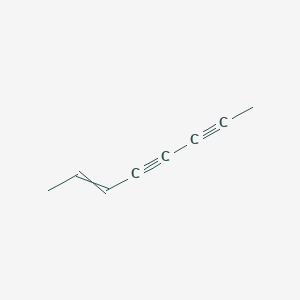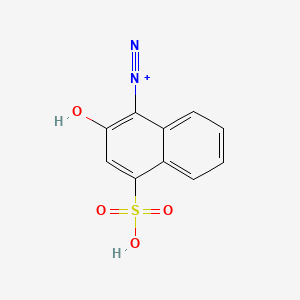
Diethyl(acetylamino)(pentadecyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(acetylamino)(pentadecyl)propanedioate is an organic compound with the molecular formula C24H45NO5 It is a derivative of propanedioic acid, featuring an acetylamino group and a pentadecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(acetylamino)(pentadecyl)propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as pentadecyl bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(acetylamino)(pentadecyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl(acetylamino)(pentadecyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mecanismo De Acción
The mechanism of action of diethyl(acetylamino)(pentadecyl)propanedioate involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The pentadecyl chain contributes to the compound’s hydrophobicity, affecting its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl acetamidomalonate: A similar compound with a shorter alkyl chain.
Diethyl propanedioate: The parent compound without the acetylamino and pentadecyl groups.
Diethyl malonate: Another related compound used in similar synthetic applications.
Uniqueness
Diethyl(acetylamino)(pentadecyl)propanedioate is unique due to its long pentadecyl chain, which imparts distinct physicochemical properties. This structural feature enhances its hydrophobicity and potential interactions with lipid membranes, making it suitable for specific applications in medicinal chemistry and material science .
Propiedades
Número CAS |
6640-67-1 |
|---|---|
Fórmula molecular |
C24H45NO5 |
Peso molecular |
427.6 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-pentadecylpropanedioate |
InChI |
InChI=1S/C24H45NO5/c1-5-8-9-10-11-12-13-14-15-16-17-18-19-20-24(25-21(4)26,22(27)29-6-2)23(28)30-7-3/h5-20H2,1-4H3,(H,25,26) |
Clave InChI |
NPVCBOKHWZYJGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


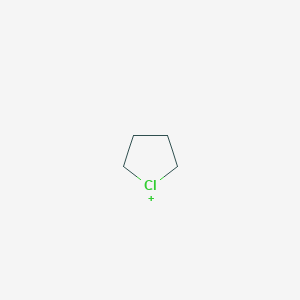

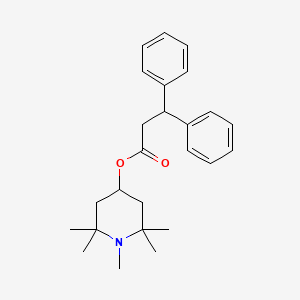
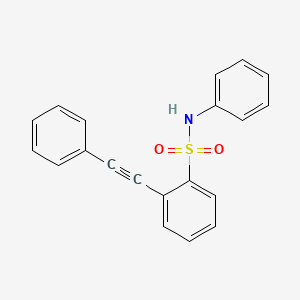
![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)
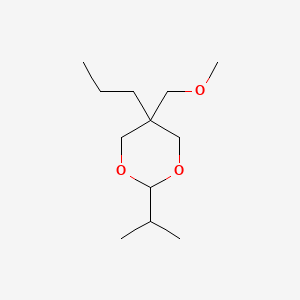
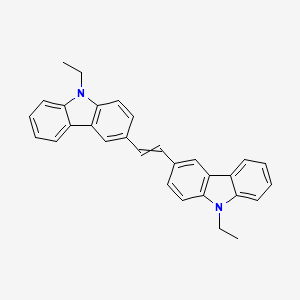

![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)

